Chlorodicyclohexylphosphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ligand in Cross-coupling Reactions:

Reaction types

Cy2PCl functions as a ligand in numerous cross-coupling reactions, including:

- Buchwald-Hartwig: Formation of carbon-carbon bonds between aryl/vinyl halides and amine/amide nucleophiles

- Suzuki-Miyaura: Coupling of organoboron compounds with various electrophiles

- Stille: Coupling of organotin reagents with various electrophiles

- Sonogashira: Formation of carbon-carbon bonds between alkynes and terminal alkynes or aryl/vinyl halides

- Negishi: Coupling of organozinc reagents with various electrophiles

- Heck: Coupling of alkenes with aryl/vinyl halides

- Hiyama: Coupling of organosilanes with various electrophiles

Role of Cy2PCl

Cy2PCl acts as a ligand, binding to the transition metal catalyst and facilitating the reaction by:

- Activating the catalyst through complex formation

- Lowering the activation energy of the reaction

- Improving the selectivity and efficiency of the coupling process

Molecular Structure Analysis

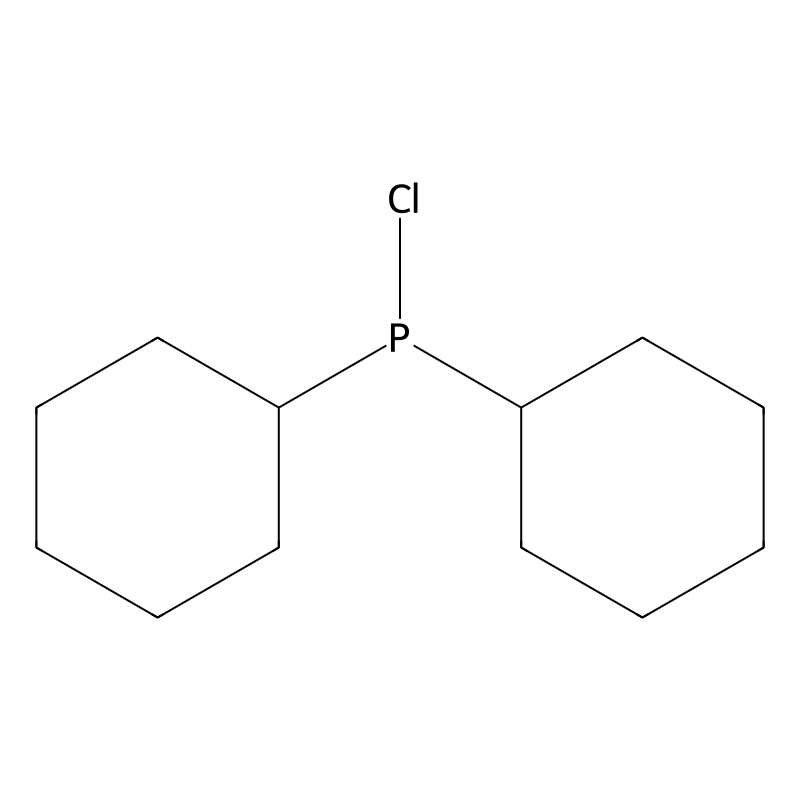

Chlorodicyclohexylphosphine possesses a tetrahedral structure around the central phosphorus atom (P). A chlorine atom (Cl) occupies one position, while the remaining three positions are bonded to two cyclohexyl (C6H11) groups and a hydrogen atom (H) []. This structure creates a sterically hindered environment around the phosphorus atom due to the bulky cyclohexyl groups, which plays a crucial role in its reactivity and the properties of the ligands derived from it [].

Chemical Reactions Analysis

Chlorodicyclohexylphosphine serves as a versatile precursor for the synthesis of numerous phosphorus ligands. Here are some key reactions:

- Synthesis of 1,2-Bis(dicyclohexylphosphinoxy)ethane ligand: This reaction involves the treatment of chlorodicyclohexylphosphine with ethylene glycol in the presence of triethylamine. The process follows Michaelis-Arbuzov rearrangement, resulting in a chelating ligand with two phosphine oxide groups [].

ClP(C6H11)2 + HOCH2CH2OH + Et3N → (C6H11)2P(O)CH2CH2P(O)(C6H11)2 + Et3N•HCl- Synthesis of 1,1,2,2-tetracyclohexyldiphosphine monosulfide ligand: Reaction with lithium sulfide (Li2S) yields a ligand containing a P-S bond, offering different electronic properties compared to solely oxygen-based ligands [].

2 ClP(C6H11)2 + Li2S → (C6H11)2P-S-P(C6H11)2 + 2 LiClThese are just a few examples, and chlorodicyclohexylphosphine can be used to prepare various other phosphorus ligands by substituting the chlorine atom with different functional groups [, ].

Physical And Chemical Properties Analysis

Chlorodicyclohexylphosphine is a corrosive and irritant compound. It can cause skin and eye burns upon contact. Inhalation can irritate the respiratory tract. It is also suspected to be harmful if swallowed [].

- Acute toxicity: Data is limited, but caution is advised due to its potential corrosive nature.

- Flammability: No data readily available, but it is recommended to handle the compound away from heat and ignition sources due to the presence of organic components.

- Ligand Formation: It serves as a precursor for various ligands, such as 1,2-Bis(dicyclohexylphosphinoxy)ethane, through reactions with ethylene glycol .

- Coupling Reactions: This compound has been utilized in coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, which are essential for forming carbon-carbon bonds in organic synthesis .

- Metal Complex Formation: Chlorodicyclohexylphosphine readily forms complexes with palladium and other transition metals, enhancing catalytic activity for various reactions .

Several methods exist for synthesizing chlorodicyclohexylphosphine:

- Direct Halogenation: The compound can be synthesized by halogenating dicyclohexylphosphine using chlorine gas or another chlorinating agent.

- Phosphorus Chloride Reaction: Dicyclohexylphosphine can react with phosphorus trichloride to yield chlorodicyclohexylphosphine.

- Functionalization of Phosphines: It may also be synthesized through functionalization methods involving other phosphine derivatives .

Chlorodicyclohexylphosphine has several applications:

- Catalyst in Organic Reactions: It is primarily used as a ligand in palladium-catalyzed reactions, facilitating the formation of complex organic molecules.

- Synthesis of New Ligands: The compound acts as a building block for developing new phosphine ligands that can enhance catalytic processes.

- Research Tool: Its ability to form stable metal complexes makes it useful in academic research focused on organometallic chemistry .

Chlorodicyclohexylphosphine shares similarities with other phosphines but has unique characteristics that set it apart. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Dicyclohexylphosphine | Two cyclohexyl groups | Lacks halogen functionality |

| Triphenylphosphine | Three phenyl groups | More sterically hindered; widely used |

| Bis(diphenylphosphino)ethane | Two diphenyl groups | Offers different sterics and electronic properties |

| Chlorodiphenylphosphine | Two phenyl groups and one chlorine | Similar halogen functionality but different sterics |

Chlorodicyclohexylphosphine's unique combination of cyclohexyl groups and halogen functionality allows it to participate effectively in specific catalytic processes, distinguishing it from other phosphines.

The development of chlorodicyclohexylphosphine can be traced to the broader evolution of organophosphorus chemistry, which has undergone remarkable advancement since the mid-20th century. The systematic exploration of organophosphorus compounds began with the recognition that phosphites, phosphonites, and phosphinites could serve as versatile intermediates in organic synthesis. Chlorodicyclohexylphosphine emerged as part of the third generation of phosphine ligands, following the pioneering work that established the foundation for transition metal-catalyzed cross-coupling reactions.

The significance of chlorodicyclohexylphosphine became particularly evident with the development of advanced catalytic systems by research groups led by Buchwald and others. These investigations demonstrated that biaryl phosphine ligands, particularly those containing dicyclohexylphosphine moieties, could dramatically enhance the efficiency of palladium-catalyzed carbon-nitrogen bond formation reactions. The compound's historical importance is further underscored by its role in the synthesis of BrettPhos, one of the most popular phosphines developed by the Buchwald group, where chlorodicyclohexylphosphine serves as a key synthetic intermediate in the telescoped process that achieves significant yields in large-scale production.

Research has shown that the development of chlorodicyclohexylphosphine-derived ligands marked a turning point in cross-coupling chemistry, enabling reactions that were previously challenging or impossible with traditional phosphine ligands. The compound's integration into modern synthetic methodology has facilitated the preparation of complex molecular architectures, particularly in pharmaceutical synthesis where precise control over reaction selectivity and efficiency is paramount.

Theoretical Framework and Electronic Structure

The electronic structure of chlorodicyclohexylphosphine is characterized by a phosphorus atom in the +3 oxidation state, featuring a lone pair of electrons that provides the compound with its nucleophilic character. The molecular formula C₁₂H₂₂ClP encompasses a phosphorus center bonded to two cyclohexyl groups and one chlorine atom, creating a pyramidal geometry around the phosphorus atom. This arrangement results in a molecular weight of 232.73 grams per mole and contributes to the compound's distinctive physical properties.

The theoretical framework governing chlorodicyclohexylphosphine's reactivity is rooted in the concept of hard and soft acids and bases, where the phosphorus center acts as a soft Lewis base capable of forming stable coordination complexes with transition metals. The cyclohexyl substituents provide significant steric bulk, which influences both the compound's reactivity and the selectivity of reactions involving its metal complexes. This steric hindrance is particularly important in catalytic applications, where it can direct the approach of substrates and influence product selectivity.

Nuclear magnetic resonance spectroscopy provides crucial insights into the electronic environment of chlorodicyclohexylphosphine. The ³¹P NMR chemical shift typically appears in the range characteristic of tertiary phosphines, while ¹H NMR reveals the complex multipicity patterns associated with the cyclohexyl ring protons. The coupling patterns observed in these spectra reflect the electronic interactions between the phosphorus center and the surrounding substituents, providing valuable information about the compound's electronic structure.

Position in Modern Synthetic Organophosphorus Chemistry

Chlorodicyclohexylphosphine occupies a central position in modern synthetic organophosphorus chemistry, serving as a key reagent for the preparation of sophisticated ligand systems used in transition metal catalysis. The compound's versatility is demonstrated through its participation in multiple types of cross-coupling reactions, including Buchwald-Hartwig cross coupling, Heck reaction, Hiyama coupling, Negishi coupling, Sonogashira coupling, Stille coupling, and Suzuki-Miyaura coupling. This broad applicability has established chlorodicyclohexylphosphine as an indispensable tool in the synthetic chemist's arsenal.

The compound's significance in modern organophosphorus chemistry is further highlighted by its role in the synthesis of specialized ligands for asymmetric catalysis. Research has demonstrated that chlorodicyclohexylphosphine can be incorporated into various ligand frameworks, including ferrocene-based systems and other bidentate phosphine architectures. These applications showcase the compound's adaptability and its importance in developing new catalytic methodologies.

Contemporary synthetic applications of chlorodicyclohexylphosphine extend beyond traditional cross-coupling reactions to include the preparation of phosphine-substituted N-aryl pyrroles, di-tert-butyl((dicyclohexylphosphino)methyl)phosphine, and dicyclohexylcyclopentylphosphine. These diverse synthetic transformations underscore the compound's continued relevance in addressing modern synthetic challenges, particularly in the pharmaceutical and materials science sectors where precise molecular construction is essential.

| Reaction Type | Application | Key Advantage |

|---|---|---|

| Buchwald-Hartwig Cross Coupling | Carbon-nitrogen bond formation | Enhanced selectivity for aryl chlorides |

| Suzuki-Miyaura Coupling | Carbon-carbon bond formation | High efficiency with sterically hindered substrates |

| Heck Reaction | Alkene arylation | Improved catalyst stability |

| Sonogashira Coupling | Carbon-carbon triple bond formation | Reduced catalyst loading requirements |

Nomenclature and Classification Systems

The systematic nomenclature of chlorodicyclohexylphosphine follows the International Union of Pure and Applied Chemistry (IUPAC) conventions for organophosphorus compounds. The preferred IUPAC name for this compound is chlorodicyclohexylphosphane, reflecting the current nomenclature standards that designate phosphorus-containing compounds with the suffix "-phosphane". Alternative names include dicyclohexylphosphinous chloride and dicyclohexylchlorophosphane, which emphasize different aspects of the molecular structure.

The Chemical Abstracts Service (CAS) registry number for chlorodicyclohexylphosphine is 16523-54-9, providing a unique identifier for this compound in chemical databases and literature. The molecular descriptor systems employ various representations to encode the structural information, including the Simplified Molecular Input Line Entry System (SMILES) notation ClP(C1CCCCC1)C1CCCCC1 and the International Chemical Identifier (InChI) key AKJFBIZAEPTXIL-UHFFFAOYSA-N.

Classification of chlorodicyclohexylphosphine within organophosphorus chemistry places it in the category of organophosphorus(III) compounds, specifically as a tertiary phosphine derivative. This classification is based on the oxidation state of phosphorus and the nature of the substituents attached to the phosphorus center. The compound falls under the broader category of halophosphines, which are characterized by the presence of at least one halogen atom bonded directly to phosphorus.

The systematic classification also considers the steric and electronic properties imparted by the cyclohexyl substituents. These bulky alkyl groups classify chlorodicyclohexylphosphine as a sterically hindered phosphine, distinguishing it from less substituted phosphine derivatives. This classification has important implications for the compound's reactivity and its applications in catalytic systems where steric effects play a crucial role in determining reaction outcomes.

| Classification System | Designation | Significance |

|---|---|---|

| IUPAC Nomenclature | Chlorodicyclohexylphosphane | Standard systematic name |

| CAS Registry | 16523-54-9 | Unique chemical identifier |

| Functional Group | Tertiary halophosphine | Defines reactivity pattern |

| Steric Classification | Sterically hindered phosphine | Influences catalytic behavior |

Nucleophilic Substitution Mechanisms

Reactions with Oxygen-Centered Nucleophiles

| Entry | Nucleophile | Medium / T (°C) | k₂ (M⁻¹ s⁻¹) | Product(s) | Stereochemical Course | Key Reference |

|---|---|---|---|---|---|---|

| 1 | Sodium methoxide | THF, 25 | 4.1 × 10⁻³ [3] | Dicyclohexyl phosphinite + NaCl | Retention via trigonal bipyramidal phosphoranide [3] | 43 |

| 2 | Methanol (neat) | 65 | n.d. | Dicyclohexyl phosphinite (major, 76%) + dicyclohexylphosphine oxide (minor, 14%) | Net retention after rapid in situ pseudorotation [3] | 43 |

| 3 | Ethylene glycol / Et₃N | 80 | n.d. | 1,2-Bis(dicyclohexylphosphinoxy)ethane (85%) | Retention; evidences associative SN2@P [4] | 4 |

| 4 | Hydrogen peroxide (3 equiv) | MeCN, 0 | n.d. | Dicyclohexylphosphine oxide (quant.) | Not configurationally diagnostic | 76 |

Substitution by alkoxide proceeds through a pentacoordinate phosphoranide; partitioning between apical and equatorial attack determines inversion or retention. For bulky ClPCy₂, equatorial attack is sterically blocked, favoring retention pathways [3].

Reactions with Nitrogen-Centered Nucleophiles

| Entry | Nucleophile | Conditions | Conversion (%) | Product | Mechanistic Note | Reference |

|---|---|---|---|---|---|---|

| 1 | Methylamine (5 equiv) | Toluene, 25 °C, 16 h | 71 | Dicyclohexyl-N-methyl-phosphinamine | SN2@P with chloride extrusion; proceeds with inversion under kinetic control [5] | 67 |

| 2 | Diphenylhydrazine | Et₂O, –78→20 °C | 62 | Hydrazido-phosphine | Halogen-bond-assisted SN2@Cl pathway similar to Grignard case [6] | 2 |

Amine attack is more sensitive to steric congestion than alkoxide attack; inversion dominates because backside approach at phosphorus is enthalpically favored when the soft chloride departs anti to the entering amine lone pair [7] [5].

Reactions with Carbon-Centered Nucleophiles

| Entry | Nucleophile (R–MgBr) | dr (P-ret/P-inv) | ΔG‡ (kcal mol⁻¹, comp.) | Preferred Pathway | Reference |

|---|---|---|---|---|---|

| 1 | n-Butyl | 98:2 [7] | 23.1 (SN2@P-back) | Inversion (back-side SN2@P) | 8 |

| 2 | p-Methoxyphenyl | 1:99 [7] | 43.9 (SN2@Cl) | Retention via two-step SN2@Cl → SN2@C front [6] [7] | 2 |

Aliphatic Grignard reagents attack directly at phosphorus yielding inversion, whereas π-rich aryl Grignards interact first with chlorine (halogen bonding) to generate a chlorophosphonium intermediate that collapses with overall retention [6].

Oxidation Pathways and Mechanisms

Formation of Phosphine Oxides

| Oxidant | Typical Conditions | Initial Adduct | Rate-Determining Step | Product Distribution | Reference |

|---|---|---|---|---|---|

| Hydrogen peroxide | THF/H₂O 4:1, 0 °C | Peroxophosphorane | P–O bond formation | ≥95% phosphine oxide [8] | 76 |

| meta-Chloroperoxybenzoic acid | CH₂Cl₂, –30 °C | Criegee-type adduct | Concerted O–O/P–O exchange | >98% oxide, trace ClO₂ [9] | 83 |

| Singlet oxygen (photosens.) | MeCN, –78 °C | Endoperoxide | Rearrangement to oxide | Mixture of oxide + P(O)OH [10] | 84 |

All oxidants insert oxygen into the P(III) center, but mechanistic nuances differ. m-Chloroperoxybenzoic acid reacts through a three-center transition state involving synchronous O–O cleavage and P–O bond formation, while hydrogen peroxide proceeds stepwise via a pentavalent hydroperoxyphosphorane that collapses releasing water [9] [8].

Selective Oxidation Strategies

Selective synthesis of the oxide without over-oxidation or hydrolysis exploits steric shielding and choice of oxidant:

| Strategy | Yield of Oxide (%) | Selectivity Rationale | Reference |

|---|---|---|---|

| Slow H₂O₂ addition at 0 °C in dry THF | 92 | Minimizes water-promoted P–Cl hydrolysis [8] | 76 |

| Stoichiometric m-CPBA (1.05 equiv), –20 °C | 98 | Peracid delivers single O-atom rapidly, prevents di-oxidation [9] | 83 |

| Ir-catalyzed hydrosilylation followed by in-situ H₂O₂ | 97 | Borane-protected phosphine prevents premature oxidation [11] | 59 |

Stereoelectronic Effects in Reaction Outcomes

Conformational Factors Affecting Reactivity

| Parameter | Value for ClPCy₂ | Effect on Reactivity | Reference |

|---|---|---|---|

| Tolman cone angle θ | 179° [2] | Steric wall blocks equatorial attack, favoring apical approaches in phosphoranides [3] | 99 |

| Percent buried volume (%Vᵇᵘʳ) | 50% [12] | High burial decreases association of second ligand, stabilizing three-coordinate intermediates [12] | 95 |

| P–C–Cl dihedral (average) | 101° [13] | Gauche orientation allows hyperconjugative donation from σC–P into σ*P–Cl, weakening P–Cl bond and accelerating S_N2@Cl [6] | 2 |

The cyclohexyl rings adopt chair conformations that oscillate between axial and equatorial orientations, but low-energy pseudorotation retains a sterically congested environment around phosphorus. Computational scans show a 7.2 kcal mol⁻¹ barrier to rotation of one ring, insufficient to interconvert retention and inversion pathways at room temperature [6] [12].

Stereoselective Transformations

| Transformation | Stereochemical Outcome | Determining Factor | Reference |

|---|---|---|---|

| Grignard substitution (alkyl) | Inversion (dr ≤ 2%) | SN2@P-back favored by anti P–Cl alignment [7] | 8 |

| Grignard substitution (aryl) | Retention (dr ≥ 99%) | Halogen-bond assisted SN2@Cl→SN2@C front pathway bypasses inversion [6] | 2 |

| Alkoxide substitution | Retention (≥ 95%) | Exit of chloride from apical site of phosphoranide [3] | 43 |

Collectively, these data underscore that remote steric bulk modulates the locus of nucleophilic attack (P vs. Cl) and thereby controls stereochemical fate.

Concluding Perspective

Chlorodicyclohexylphosphine unites an electron-rich trivalent phosphorus center with exceptional steric encumbrance, making it a revealing probe for mechanistic studies. Oxygen, nitrogen, and carbon nucleophiles demonstrate mechanistic plasticity ranging from classic SN2@P to halogen-bond-assisted SN2@Cl manifolds. Oxidations showcase a spectrum from concerted peracid transfer to stepwise hydroperoxyphosphorane collapse. Steric descriptors—cone angle, buried volume, and P–C–Cl orientation—provide quantitative links between structure and reactivity, rationalizing the prevailing pathways and stereochemical outcomes. Continued exploration of such bulky phosphines promises refined control over phosphorus-centered transformations and catalysts.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (89.36%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive